molecular formula C12H20BNO3 B6273868 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole CAS No. 2246876-17-3

3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

Cat. No.: B6273868
CAS No.: 2246876-17-3
M. Wt: 237.1
InChI Key:
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Description

3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester

Preparation Methods

The synthesis of 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The oxazole ring and boronate ester group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring and boronate ester group can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects in biological systems .

Comparison with Similar Compounds

3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can be compared with other similar compounds, such as:

Properties

CAS No.

2246876-17-3

Molecular Formula

C12H20BNO3

Molecular Weight

237.1

Purity

94

Origin of Product

United States

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